molecular formula C26H21ClF3N3O5S B12422747 7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate

7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate

Cat. No.: B12422747
M. Wt: 580.0 g/mol
InChI Key: YTSFRIUMZUCDMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MA242 involves high-throughput virtual and cell-based screening to identify a lead compound that can bind both MDM2 and NFAT1 with high affinity . The mother liquor preparation method involves dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter .

Industrial Production Methods

Industrial production methods for MA242 are not extensively documented. the compound’s synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure high purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

MA242 undergoes several types of chemical reactions, primarily focusing on its interaction with MDM2 and NFAT1. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the degraded proteins of MDM2 and NFAT1, leading to the inhibition of NFAT1-mediated MDM2 transcription and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

MA242 is unique due to its dual inhibition of MDM2 and NFAT1. Similar compounds include:

MA242 stands out because it targets both MDM2 and NFAT1, providing a broader range of therapeutic effects, especially in cancers where both proteins play a crucial role.

Properties

Molecular Formula

C26H21ClF3N3O5S

Molecular Weight

580.0 g/mol

IUPAC Name

10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H20ClN3O3S.C2HF3O2/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16;3-2(4,5)1(6)7/h2-9,12,14,27H,10-11,13H2,1H3;(H,6,7)

InChI Key

YTSFRIUMZUCDMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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